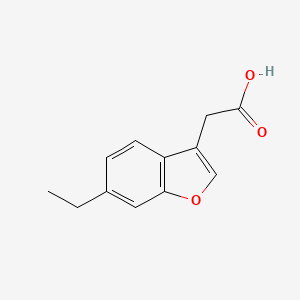

2-(6-Ethyl-1-benzofuran-3-yl)acetic acid

Description

Significance of Benzofuran (B130515) Derivatives in Contemporary Chemical and Biological Sciences

Benzofuran, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, represents a pivotal scaffold in the fields of medicinal chemistry and materials science. rsc.orgmedcraveonline.com Recognized as a "privileged scaffold," its derivatives are fundamental components of numerous natural products and synthetic molecules that exhibit a vast array of biological activities. medcraveonline.comniscair.res.in This has spurred considerable interest among researchers in synthesizing and evaluating novel benzofuran-based compounds. nih.govscienceopen.com

The therapeutic potential of benzofuran derivatives is remarkably broad, with documented efficacy across multiple disease categories. These compounds have demonstrated significant antimicrobial properties, including antibacterial and antifungal activities. rsc.orgresearchgate.net Furthermore, they are extensively investigated for their potent anticancer activities, showing promise against various human cancer cell lines. nih.gov The biological repertoire of this class of compounds also includes anti-inflammatory, analgesic, antiviral, antioxidant, and anticonvulsant properties. medcraveonline.comresearchgate.net The diverse pharmacological profiles are attributed to the versatile nature of the benzofuran nucleus, which allows for structural modifications to optimize activity and selectivity for various biological targets. niscair.res.in

Several clinically approved drugs incorporate the benzofuran moiety, underscoring its medicinal importance. Notable examples include amiodarone (B1667116) (an antiarrhythmic agent), griseofulvin (B1672149) (an antifungal drug), and benzbromarone (B1666195) (a uricosuric agent). medcraveonline.com The successful application of these drugs validates the benzofuran core as a viable starting point for the design and development of new therapeutic agents. Academic and industrial research continues to explore this scaffold, leading to the discovery of new derivatives with potential applications in treating conditions ranging from microbial infections to cancer and neurodegenerative diseases. rsc.orgnih.gov

Academic Relevance of 2-(6-Ethyl-1-benzofuran-3-yl)acetic Acid within Benzofuran Chemistry

Within the extensive family of benzofuran derivatives, compounds featuring an acetic acid moiety at the 3-position constitute a specific and important subclass. The 2-(1-benzofuran-3-yl)acetic acid framework is a key structural motif in medicinal chemistry, with research demonstrating its potential for interaction with various biological systems. For instance, derivatives of the related (2,3-dihydro-1-benzofuran-3-yl)acetic acid have been identified as agonists for G protein-coupled receptor 40 (GPR40), a target for type 2 diabetes treatment. nih.gov This highlights the therapeutic relevance of the core scaffold.

Academic research frequently focuses on the synthesis of analogues of a parent structure to probe structure-activity relationships (SAR). researchgate.net The specific compound, this compound, is an example of such an analogue. The substitution pattern on the benzofuran ring system is critical in determining the molecule's physicochemical properties and its subsequent biological activity. Modifications at the 6-position of the benzofuran ring have been shown to be influential in other contexts, such as in the development of selective SIRT2 inhibitors or microtubule targeting agents. mdpi.commdpi.com The presence of an ethyl group at this position is therefore of academic interest for its potential to modulate the compound's lipophilicity, steric profile, and electronic properties, which in turn could influence its biological interactions.

While extensive research on the specific this compound derivative is not widely published, its academic relevance is established by its classification within this scientifically significant group of compounds. The synthesis and characterization of such specific derivatives are fundamental steps in chemical and pharmacological research. For example, the crystal structure of the closely related 2-(6-Methyl-1-benzofuran-3-yl)acetic acid has been a subject of academic study to understand its precise three-dimensional conformation and intermolecular interactions. researchgate.net Therefore, the academic importance of this compound lies in its potential as a candidate for synthesis and biological screening, contributing to the broader understanding of how structural modifications impact the activity of benzofuran-3-yl acetic acid scaffolds.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-ethyl-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-8-3-4-10-9(6-12(13)14)7-15-11(10)5-8/h3-5,7H,2,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTXOTFUYMRIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=CO2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368462 | |

| Record name | (6-Ethyl-benzofuran-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26286-61-3 | |

| Record name | (6-Ethyl-benzofuran-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 6 Ethyl 1 Benzofuran 3 Yl Acetic Acid and Analogues

Overview of Benzofuran-3-acetic Acid Synthesis Strategies

The construction of the benzofuran-3-acetic acid scaffold can be achieved through several primary disconnection approaches. One of the most established and efficient methods involves the transformation of substituted coumarins. Specifically, the reaction of substituted-4-bromomethylcoumarins with an aqueous base, such as sodium hydroxide (B78521), at reflux temperatures leads to a ring contraction rearrangement, affording the desired benzofuran-3-acetic acids in good yields. tandfonline.comtandfonline.comresearchgate.net This method is valued for its operational simplicity, easy workup, and the avoidance of chromatographic purification. tandfonline.comtandfonline.com

Another prevalent strategy is the acid-catalyzed cyclization of appropriately substituted precursors. For example, polyphosphoric acid (PPA) can catalyze the cyclization of acetal substrates to form the benzofuran (B130515) core. wuxiapptec.com Similarly, demethylation followed by cyclodehydration reactions, often using strong acids like hydrobromic acid in acetic acid, can yield the benzofuran ring system from suitable methoxy-aryl precursors. rsc.org

More contemporary approaches focus on efficiency and atom economy, leading to the development of one-pot, multicomponent, and transition metal-catalyzed reactions that have significantly broadened the scope and accessibility of these compounds. mathnet.ruacs.org

One-Pot Synthetic Protocols

One-pot syntheses, which involve multiple reaction steps in a single vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation.

A notable one-pot protocol for benzofuran-3-acetic acid synthesis is a two-stage telescoped process. The first stage involves the condensation of starting materials, such as a phenol, an arylglyoxal, and Meldrum's acid, in a suitable solvent like acetonitrile. mdpi.comresearchgate.net This is followed by an acid-catalyzed intramolecular cyclization in a mixture of hydrochloric and acetic acids to yield the final product. mdpi.comresearchgate.net This approach is effective for modifying naturally occurring phenols into complex benzofuran derivatives. mdpi.com

Another powerful one-pot strategy involves the coupling of benzoquinones with cyclohexenones under acidic reflux conditions, leading to benzofuran systems through a heteroannulation process. dtu.dk Furthermore, copper-catalyzed one-pot reactions of o-hydroxy aldehydes, amines, and alkynes have been developed, particularly using green solvents, which combine synthesis and environmental consciousness. acs.orgnih.gov

Catalytic Approaches

Catalysis is central to the modern synthesis of benzofurans, providing mild, selective, and efficient pathways to the target molecules. Both transition metal catalysts and Brønsted acids are extensively used.

Transition metals are widely employed to catalyze the key bond-forming reactions required for benzofuran synthesis. acs.orgnih.gov

Palladium (Pd): Palladium catalysts are particularly versatile. The Sonogashira coupling of o-iodophenols with terminal alkynes is a cornerstone reaction, which, when followed by cyclization, yields 2-substituted benzofurans. rsc.orgacs.orgnih.gov Palladium-catalyzed C-H bond functionalization of (Z)-2-bromovinyl phenyl ethers also provides an effective route to the benzofuran ring. organic-chemistry.org Additionally, palladium acetate (B1210297) has been used to catalyze reactions between aryl boronic acids and 2-(2-formylphenoxy)acetonitriles to produce benzoyl-substituted benzofurans. nih.gov

Copper (Cu): Copper catalysts, often used as iodides or bromides, are crucial for many benzofuran syntheses. They are frequently used as co-catalysts with palladium in Sonogashira reactions. acs.orgnih.gov Copper-promoted cyclization of chalcones is another effective method. nih.gov Furthermore, ligand-free CuBr can catalyze the coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. organic-chemistry.org

Rhodium (Rh): Rhodium complexes have been utilized in multicomponent syntheses. For instance, rhodium catalysts can mediate the reaction of salicylaldehydes, aliphatic alcohols, and cyclopropanols to generate benzofuran-3(2H)-ones, which are precursors to benzofuran derivatives. nih.gov

The table below summarizes representative transition metal-catalyzed reactions for the synthesis of benzofuran cores.

| Catalyst System | Reactants | Reaction Type | Reference |

| PdCl₂(PPh₃)₂, CuI | o-Iodophenols, Terminal Alkynes | Sonogashira Coupling / Cyclization | acs.orgnih.gov |

| CuBr | Terminal Alkynes, N-Tosylhydrazones | Coupling / Cyclization | organic-chemistry.org |

| [CpRhCl₂]₂ | Salicylaldehydes, Alcohols, Cyclopropanols | One-Pot Annulation | nih.gov |

| Ni(OTf)₂ | (ortho-Hydroxy)aryl precursors | Intramolecular Nucleophilic Addition | nih.govthieme.de |

Brønsted Acid Catalysis

Brønsted acids are effective catalysts for cyclization and rearrangement reactions that form the benzofuran ring. The reaction mechanism typically involves the protonation of a key functional group, such as a carbonyl or hydroxyl group, to facilitate intramolecular attack and subsequent dehydration. wuxiapptec.com

Strong acids like polyphosphoric acid (PPA) are used to catalyze the cyclization of aryl ether acetals. wuxiapptec.com Milder acids such as p-toluenesulfonic acid (p-TSA) are also widely used. For example, p-TSA can catalyze the heterocyclization of γ-hydroxy-α,β-unsaturated ketones to form furans, a reaction principle applicable to benzofuran synthesis. rsc.org In some cases, acetic acid itself can serve as the catalyst, particularly in one-pot reactions involving benzoquinones. acs.orgdtu.dk The choice of acid can be critical for regioselectivity and yield. wuxiapptec.comnih.gov

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. A notable example is the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol (ChCl:EG). acs.orgnih.gov These solvents are biodegradable, have low toxicity, and can enhance reaction rates. A one-pot synthesis of benzofuran derivatives has been reported using a copper iodide catalyst in a DES, reacting o-hydroxy aldehydes, amines, and alkynes in good to excellent yields. acs.orgnih.gov The use of water as a solvent, microwave irradiation, and recyclable catalysts are other green approaches being explored in heterocyclic synthesis. nih.govmdpi.com

Multicomponent Reaction Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly efficient for building molecular complexity. mathnet.ru

A well-established MCR for the synthesis of substituted benzofuran-3-ylacetic acids involves the three-component condensation of polyalkoxyphenols, arylglyoxals, and Meldrum's acid. mathnet.ruresearchgate.net This reaction typically proceeds in two stages: an initial condensation in the presence of a base like triethylamine, followed by an acid-assisted recyclization to form the final product. mathnet.rumdpi.com This strategy allows for significant diversity in the final products by simply varying the phenol and arylglyoxal starting materials. mathnet.ru

The table below illustrates the scope of a three-component synthesis of various benzofuran-3-ylacetic acid analogues.

| Phenol Component | Arylglyoxal Component | Product Substituents | Reference |

| 3,4-Methylenedioxyphenol | 4-Chlorophenylglyoxal | 2-(4-Chlorophenyl)-6,7-methylenedioxy | mathnet.ru |

| Sesamol | Phenylglyoxal | 2-Phenyl-6,7-methylenedioxy | mathnet.ru |

| 3,5-Dimethoxyphenol | 4-Methoxyphenylglyoxal | 2-(4-Methoxyphenyl)-5,7-dimethoxy | mathnet.ru |

| Acetovanillone | 4-Methoxyphenylglyoxal | 5-Acetyl-2-(4-methoxyphenyl)-7-methoxy | mdpi.comresearchgate.net |

Conventional Organic Synthesis Routes (e.g., Reaction of Benzofuran with Chloroacetic Acid)

A historical approach to functionalizing the benzofuran ring system involves the direct reaction of a pre-formed benzofuran with a reagent that can introduce the acetic acid moiety. One such classical method is the O-alkylation of salicylaldehyde derivatives with chloroacetic acid, followed by cyclization to form the benzofuran ring. However, for the synthesis of 2-(benzofuran-3-yl)acetic acids, a more direct approach would be the alkylation of a suitable benzofuran precursor at the 3-position.

The direct alkylation of the benzofuran ring at the 3-position with reagents like chloroacetic acid or its esters can be challenging due to the reactivity of the benzofuran nucleus. Friedel-Crafts type reactions on benzofuran can lead to a mixture of 2- and 3-substituted products, with the outcome often depending on the specific reagents and reaction conditions.

A more controlled and widely applicable conventional route for the synthesis of benzofuran-3-acetic acids involves the cyclization of appropriately substituted phenoxyacetic acid derivatives. This intramolecular cyclization is a key step in building the benzofuran core with the acetic acid side chain precursor already in place.

Specific Synthetic Routes and Precursor Utilization for 2-(6-Ethyl-1-benzofuran-3-yl)acetic Acid and Related Ethyl Benzofuran Acetic Acids

A specific and efficient route for the synthesis of this compound involves a two-step process starting from a substituted phenol. This method is analogous to the synthesis of other substituted benzofuran-3-acetic acids, such as the 6-methyl and 5-methyl derivatives. researchgate.netresearchgate.net

The synthesis commences with the Pechmann condensation of 4-ethylphenol with a suitable β-ketoester, specifically 4-bromoethylacetoacetate. The Pechmann condensation is a classic method for the synthesis of coumarins from phenols and β-ketoesters under acidic conditions. researchgate.netwikipedia.orgresearchgate.net In this case, the reaction yields 4-bromomethyl-6-ethylcoumarin. The presence of an electron-donating group, such as the ethyl group at the meta position of the phenolic hydroxyl group, generally favors high yields in coumarin synthesis.

The second key step is the alkali-mediated rearrangement of the resulting 4-bromomethyl-6-ethylcoumarin. Treatment of the coumarin derivative with a strong base, such as aqueous sodium hydroxide, at elevated temperatures leads to the rearrangement of the coumarin ring system into the more stable benzofuran structure, yielding the target compound, this compound. This rearrangement is a powerful method for converting coumarins into benzofuran-3-acetic acids, often in near-quantitative yields.

Step 1: Pechmann Condensation

Reactants: 4-Ethylphenol and 4-Bromoethylacetoacetate

Catalyst: Strong acid (e.g., Sulfuric acid)

Product: 4-Bromomethyl-6-ethylcoumarin

Step 2: Alkali-Mediated Rearrangement

Reactant: 4-Bromomethyl-6-ethylcoumarin

Reagent: Aqueous Sodium Hydroxide

Product: this compound

This synthetic strategy offers the advantage of readily available starting materials and generally good yields for the individual steps.

Mechanistic Elucidation of Benzofuran Acetic Acid Synthetic Transformations

The formation of this compound through the rearrangement of 4-bromomethyl-6-ethylcoumarin involves a fascinating cascade of reactions. While the precise mechanism for this specific transformation is not extensively detailed in the literature, it can be inferred from studies on similar coumarin-to-benzofuran rearrangements.

Proposed Reaction Mechanisms (e.g., Michael Addition-Lactonization Cascades, Intramolecular Cyclizations)

The conversion of 4-halomethylcoumarins to benzofuran-3-acetic acids is proposed to proceed through an initial base-catalyzed ring opening of the coumarin lactone. This is followed by an intramolecular nucleophilic substitution and subsequent rearrangement.

A plausible mechanistic pathway involves the following key steps:

Hydroxide attack and ring opening: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the coumarin lactone. This leads to the opening of the pyrone ring to form a carboxylate and a phenoxide intermediate.

Intramolecular cyclization: The phenoxide ion then acts as an intramolecular nucleophile, attacking the carbon bearing the bromine atom. This results in the formation of a three-membered epoxide-like intermediate or proceeds via a direct displacement to form a new five-membered ring.

Rearrangement and acidification: Subsequent electronic rearrangement and acidification during workup leads to the formation of the stable aromatic benzofuran ring system with the acetic acid side chain at the 3-position.

While Michael addition-lactonization cascades are important in the synthesis of other heterocyclic systems, the primary mechanism in the rearrangement of 4-halomethylcoumarins is believed to be dominated by an intramolecular substitution following the initial ring cleavage.

Role of Intermediates in Reaction Pathways

The reaction pathway from 4-bromomethyl-6-ethylcoumarin to this compound involves several key intermediates that dictate the final product formation.

Phenoxide-carboxylate intermediate: This is the initial product of the base-catalyzed hydrolysis of the coumarin's lactone ring. The formation of this intermediate is crucial as it sets the stage for the subsequent intramolecular cyclization. The presence of the phenoxide allows for the nucleophilic attack that forms the furan (B31954) ring.

α,β-Unsaturated acid intermediate: Following the ring opening, an α,β-unsaturated carboxylic acid derivative is formed. The geometry and electronic properties of this intermediate are critical for the subsequent intramolecular cyclization step.

Cyclic intermediate: The intramolecular attack of the phenoxide on the carbon bearing the halogen leads to the formation of a cyclic intermediate. The stability and subsequent reaction pathway of this intermediate determine the efficiency of the conversion to the final benzofuran product.

Data Tables

Table 1: Key Reactions in the Synthesis of this compound

| Step | Reaction Type | Starting Materials | Key Reagents/Catalysts | Intermediate/Product |

| 1 | Pechmann Condensation | 4-Ethylphenol, 4-Bromoethylacetoacetate | H₂SO₄ | 4-Bromomethyl-6-ethylcoumarin |

| 2 | Alkali-Mediated Rearrangement | 4-Bromomethyl-6-ethylcoumarin | NaOH (aq) | This compound |

Table 2: Proposed Mechanistic Steps in the Rearrangement of 4-Bromomethyl-6-ethylcoumarin

| Step | Description | Key Intermediate |

| 1 | Base-catalyzed hydrolysis of the lactone ring | Phenoxide-carboxylate intermediate |

| 2 | Intramolecular nucleophilic attack of the phenoxide | Cyclic intermediate |

| 3 | Rearrangement and protonation | Final product |

Chemical Transformations and Derivatization Strategies of 2 6 Ethyl 1 Benzofuran 3 Yl Acetic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid functional group in 2-(6-ethyl-1-benzofuran-3-yl)acetic acid is a prime site for chemical modification, readily undergoing reactions such as esterification, amidation, and hydrazide formation. jackwestin.com These transformations are fundamental in creating a diverse library of derivatives with potentially altered physicochemical properties and biological activities.

Esterification of this compound can be achieved through several established methods, most notably the Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid, to yield the corresponding ester and water. masterorganicchemistry.com The reaction is an equilibrium process, and often, using the alcohol as the solvent drives the reaction towards the product. masterorganicchemistry.com Enzymatic esterification presents an alternative, milder approach to synthesizing ester derivatives. medcraveonline.com

The synthesis of various ester derivatives allows for the modulation of properties such as lipophilicity, which can be crucial for biological applications.

Table 1: Examples of Esterification Reactions

| Reactant | Reagents and Conditions | Product |

|---|---|---|

| This compound | Methanol, H₂SO₄ (catalytic), Reflux | Methyl 2-(6-ethyl-1-benzofuran-3-yl)acetate |

| This compound | Ethanol (B145695), TsOH (catalytic), Reflux | Ethyl 2-(6-ethyl-1-benzofuran-3-yl)acetate |

| This compound | Isopropanol, H₂SO₄ (catalytic), Reflux | Isopropyl 2-(6-ethyl-1-benzofuran-3-yl)acetate |

The carboxylic acid moiety can be readily converted to amides and hydrazides, which are important functional groups in many biologically active molecules.

Amidation: The direct reaction of this compound with an amine to form an amide is often challenging due to the formation of an unreactive carboxylate salt. jackwestin.com Therefore, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed to facilitate this transformation. jackwestin.comnih.gov These reagents activate the carboxylic acid, allowing for nucleophilic attack by the amine to form the amide bond.

Hydrazide Formation: Hydrazides are synthesized by the reaction of the corresponding carboxylic acid or its ester with hydrazine (B178648) hydrate (B1144303). nih.gov For instance, the ethyl ester of this compound can be refluxed with hydrazine hydrate in a suitable solvent like ethanol to yield 2-(6-ethyl-1-benzofuran-3-yl)acetohydrazide. nih.gov These hydrazide derivatives can serve as key intermediates for the synthesis of more complex heterocyclic systems. nih.gov

Table 2: Amidation and Hydrazide Formation Reactions

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| This compound | Aniline, EDC, DCM | N-Phenyl-2-(6-ethyl-1-benzofuran-3-yl)acetamide |

| This compound | Benzylamine, DCC, THF | N-Benzyl-2-(6-ethyl-1-benzofuran-3-yl)acetamide |

| Ethyl 2-(6-ethyl-1-benzofuran-3-yl)acetate | Hydrazine hydrate, Ethanol, Reflux | 2-(6-Ethyl-1-benzofuran-3-yl)acetohydrazide |

Functionalization of the Benzofuran (B130515) Ring System

The benzofuran ring system of this compound is amenable to further functionalization, primarily through electrophilic aromatic substitution reactions. The reactivity of the benzofuran nucleus is influenced by the electron-donating nature of the oxygen heteroatom and the directing effects of the existing substituents.

In general, electrophilic attack on the benzofuran ring occurs preferentially at the C2 or C3 position of the furan (B31954) ring. stackexchange.comechemi.com However, since the C3 position is already substituted with the acetic acid side chain, electrophilic substitution is likely to be directed to the C2 position or to the benzene (B151609) ring. The ethyl group at the C6 position is an ortho-, para-director, while the fused furan ring's influence and the deactivating nature of the acetic acid substituent at a distance will also play a role in determining the regioselectivity of the substitution on the benzene ring. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. libretexts.org Modern C-H functionalization techniques also offer powerful tools for the direct introduction of new substituents onto the benzofuran core. hw.ac.uk

Design and Synthesis of Novel Benzofuran Acetic Acid Derivatives for Targeted Research

The benzofuran scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netscienceopen.comnih.gov The design and synthesis of novel derivatives of this compound are therefore of significant interest for the discovery of new therapeutic agents.

By combining the derivatization strategies for the carboxylic acid moiety with the functionalization of the benzofuran ring, a vast chemical space can be explored. For instance, new amides or esters can be synthesized and then further modified on the benzofuran nucleus to create libraries of compounds for biological screening. The rationale behind these modifications is often to enhance potency, improve selectivity, or optimize pharmacokinetic properties. For example, the introduction of halogen atoms can sometimes increase biological activity. nih.gov The synthesis of complex benzofuran-2-carboxamides has been explored for potential therapeutic applications. mdpi.com

Advanced Structural Characterization and Spectroscopic Analysis of Benzofuran 3 Yl Acetic Acids

Spectroscopic Analysis for Structural Confirmation and Elucidation

Spectroscopic analysis is fundamental to the characterization of 2-(6-Ethyl-1-benzofuran-3-yl)acetic acid, confirming its covalent structure and revealing details about its chemical environment and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

While specific experimental NMR data for this compound is not widely published, a detailed spectral profile can be predicted based on its chemical structure and data from analogous compounds. researchgate.netmdpi.comnih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The ethyl group should produce a triplet at approximately 1.2-1.3 ppm (CH₃) and a quartet around 2.7-2.8 ppm (CH₂), characteristic of an ethyl group attached to an aromatic ring. The methylene (B1212753) protons of the acetic acid side chain (-CH₂COOH) would likely appear as a singlet at approximately 3.7-3.9 ppm. The proton on the furan (B31954) ring (H-2) is anticipated to resonate as a singlet further downfield, typically in the 7.5-7.8 ppm region. The protons on the benzene (B151609) ring (H-4, H-5, H-7) would present as a complex pattern of singlets and doublets between 7.1 and 7.8 ppm. The acidic proton of the carboxyl group (-COOH) is expected to be a broad singlet at a chemical shift greater than 10 ppm, which is often exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The ethyl group carbons would appear at approximately 15-16 ppm (CH₃) and 28-29 ppm (CH₂). The methylene carbon of the acetic acid group is expected around 30-32 ppm, while the carbonyl carbon should be significantly downfield, around 172-174 ppm. The benzofuran (B130515) core would display a series of signals in the aromatic region (approx. 110-156 ppm), with carbons bonded to oxygen appearing at the lower field end of this range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂CH₃ | ~ 1.25 (triplet) | ~ 15.5 |

| -CH₂ CH₃ | ~ 2.75 (quartet) | ~ 28.5 |

| -CH₂ COOH | ~ 3.80 (singlet) | ~ 31.0 |

| -COOH | > 10.0 (broad singlet) | - |

| -C OOH | - | ~ 173.0 |

| Benzofuran C-2 | ~ 7.6 (singlet) | ~ 144.0 |

| Benzofuran Aromatic & Olefinic Carbons | - | ~ 110 - 156 |

| Benzofuran Aromatic Protons | ~ 7.1 - 7.8 (multiplet) | - |

Vibrational Spectroscopy (Fourier Transform Infrared, Raman)

Vibrational spectroscopy provides critical information on the functional groups present in the molecule. Experimental and computational studies on similar benzofuran acetic acids, such as the 5-methyl analog, offer a strong basis for interpreting the vibrational spectra. researchgate.net

Fourier Transform Infrared (FT-IR): The FT-IR spectrum is expected to be dominated by features of the carboxylic acid and the substituted benzofuran core. A very broad absorption band is predicted in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The C=O stretching of the carbonyl group should give rise to a strong, sharp band around 1700-1720 cm⁻¹. Other key absorptions include C-H stretching from the ethyl and methylene groups (2850-3000 cm⁻¹), C=C stretching from the aromatic rings (1450-1600 cm⁻¹), and C-O stretching vibrations for the ether and carboxylic acid groups (1050-1300 cm⁻¹). mdpi.com

Raman Spectroscopy: The Raman spectrum would provide complementary information. Aromatic ring vibrations, particularly the C=C stretching modes, are typically strong in Raman spectra, appearing in the 1400-1650 cm⁻¹ region. researchgate.net The symmetric C=O stretch may also be visible.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1720 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Ether & Acid) | 1050 - 1300 | Strong |

Mass Spectrometry (MS, High-Resolution Mass Spectrometry)

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to study its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement. For this compound (C₁₂H₁₂O₃), the predicted monoisotopic mass is 204.07864 Da. This technique can confirm the elemental composition with high confidence. Predicted m/z values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, have been calculated and are crucial for identifying the molecule in complex mixtures. uni.lu

The fragmentation of benzofuran derivatives in mass spectrometry often involves characteristic losses. nih.govlibretexts.org For this compound, common fragmentation pathways under electron impact or collision-induced dissociation would likely include the loss of the carboxyl group (-45 Da) to form an [M-COOH]⁺ ion, or the cleavage of the entire acetic acid side chain. chemguide.co.uknih.gov

Table 3: Predicted Mass Spectrometry Data for this compound and its Adducts

| Species / Adduct | Predicted m/z |

| Molecular Formula | C₁₂H₁₂O₃ |

| Monoisotopic Mass | 204.07864 |

| [M+H]⁺ | 205.08592 |

| [M+Na]⁺ | 227.06786 |

| [M-H]⁻ | 203.07136 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The benzofuran ring system constitutes the primary chromophore. Benzofuran and its derivatives typically exhibit two main absorption bands in the UV region, corresponding to π→π* transitions. researchgate.netresearchgate.net For this compound, strong absorptions are expected around 240-250 nm and 280-290 nm. researchgate.net The ethyl and acetic acid substituents act as auxochromes and are expected to cause minor bathochromic (red) shifts compared to the unsubstituted benzofuran core.

X-ray Crystallography and Solid-State Structural Investigations

While the specific crystal structure of this compound has not been reported, extensive studies on closely related analogs, such as 2-(6-methyl-1-benzofuran-3-yl)acetic acid and 2-(4,6-dimethyl-1-benzofuran-3-yl)acetic acid, provide a robust model for its solid-state conformation. researchgate.netresearchgate.netresearchgate.net

Determination of Molecular Conformation and Geometry

X-ray crystallography on analogous compounds reveals that benzofuran-3-yl acetic acids typically crystallize as centrosymmetric dimers in the solid state. researchgate.netresearchgate.net This dimeric structure is formed through a pair of strong O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules, creating a characteristic R²₂(8) ring motif. researchgate.netresearchgate.net

The benzofuran ring system itself is essentially planar. nih.gov However, the acetic acid side chain may not be coplanar with the ring. In the structure of 2-(4,6-dimethyl-1-benzofuran-3-yl)acetic acid, for instance, the plane of the acetic acid group is twisted at a dihedral angle of 76.53° relative to the benzofuran ring system. researchgate.net A similar non-planar conformation is likely for the 6-ethyl derivative. These crystal structures also show that the dimers are further linked into larger supramolecular assemblies by weaker interactions, such as C-H···π interactions. researchgate.net

Table 4: Representative Crystallographic Data for the Analogous Compound 2-(6-Methyl-1-benzofuran-3-yl)acetic acid researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 26.2392 (8) |

| b (Å) | 5.1197 (1) |

| c (Å) | 14.2546 (4) |

| β (°) | 103.826 (1) |

| Volume (ų) | 1859.43 (9) |

| Key Feature | Forms hydrogen-bonded R²₂(8) dimers |

Analysis of Intermolecular Interactions

The crystal packing of benzofuran-3-yl acetic acids is governed by a network of non-covalent interactions, primarily hydrogen bonding and C-H···π interactions. These interactions dictate the formation of stable, extended structures in the solid state.

Hydrogen Bonding:

In the crystal structure of 2-(6-Methyl-1-benzofuran-3-yl)acetic acid, the most prominent intermolecular interaction is the classic O-H···O hydrogen bond between the carboxylic acid moieties of adjacent molecules. researchgate.net The asymmetric unit of this compound contains two crystallographically independent molecules (A and B) which form a dimer through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. researchgate.netiucr.org This robust hydrogen-bonding synthon is a common feature in the crystal structures of carboxylic acids, leading to the formation of centrosymmetric dimers. researchgate.net

The geometry of these hydrogen bonds in 2-(6-Methyl-1-benzofuran-3-yl)acetic acid has been precisely determined, as detailed in the table below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O1-H1···O5 | 0.82 | 1.90 | 2.7144 (15) | 174 |

| O4-H4···O2 | 0.82 | 1.83 | 2.6432 (15) | 175 |

| Data for 2-(6-Methyl-1-benzofuran-3-yl)acetic acid researchgate.net |

C-H···π Interactions:

C-H···π interactions are another crucial factor in the stabilization of the crystal lattice of benzofuran derivatives. researchgate.net In the case of 2-(6-Methyl-1-benzofuran-3-yl)acetic acid, the hydrogen-bonded dimers are linked by C-H···π interactions, which play a significant role in the formation of columns along the crystallographic b-axis. researchgate.netiucr.org These interactions involve hydrogen atoms from the methyl and methylene groups and the π-system of the benzofuran rings of neighboring molecules. The geometric parameters of these interactions are provided in the table below.

| Donor-H···Acceptor (Cg) | D-H (Å) | H···Cg (Å) | D···Cg (Å) | D-H···Cg (°) |

| C2-H2A···Cg1 | 0.97 | 2.88 | 3.5629 (18) | 128 |

| C11-H11A···Cg1 | 0.96 | 2.95 | 3.733 (2) | 140 |

| C13-H13B···Cg2 | 0.97 | 2.86 | 3.5233 (17) | 126 |

| C22-H22C···Cg2 | 0.96 | 2.77 | 3.6955 (18) | 162 |

| Cg1 and Cg2 are the centroids of the benzene rings of the two independent molecules. Data for 2-(6-Methyl-1-benzofuran-3-yl)acetic acid researchgate.net |

The presence and nature of C-H···π interactions are a recurring theme in the crystal engineering of benzofuran compounds, contributing to the formation of diverse supramolecular architectures. researchgate.netnih.gov

Supramolecular Architecture in Crystalline States

The interplay of the aforementioned intermolecular interactions gives rise to a well-defined supramolecular architecture in the crystalline state of benzofuran-3-yl acetic acids.

For 2-(6-Methyl-1-benzofuran-3-yl)acetic acid, the primary building block of the supramolecular structure is the hydrogen-bonded dimer. researchgate.net These dimers are then organized into one-dimensional columns through the C-H···π interactions. researchgate.netiucr.org This hierarchical assembly, from molecules to dimers and then to columns, demonstrates a common strategy in crystal engineering for building complex, ordered structures from simple molecular units.

The study of the supramolecular architecture of these compounds is crucial for understanding their solid-state properties and for the rational design of new materials with desired functionalities. The predictable nature of the hydrogen-bonding patterns in carboxylic acids, combined with the more subtle but significant C-H···π and other weak interactions, provides a powerful toolkit for crystal engineers. nih.gov

Computational and Theoretical Studies on Benzofuran 3 Yl Acetic Acids

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the molecular structure and reactivity of benzofuran (B130515) derivatives. These computational methods provide insights into the geometric parameters and vibrational frequencies of the molecules, which can be compared with experimental data for validation.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules. For compounds similar to 2-(6-Ethyl-1-benzofuran-3-yl)acetic acid, such as 2-(4,6-dimethyl-1-benzofuran-3-yl)acetic acid (2DBAA) and 2-(5-methyl-1-benzofuran-3-yl)acetic acid (2MBA), DFT calculations have been performed using the B3LYP functional with a 6-311++G(d,p) basis set. These studies calculate optimized geometrical parameters (bond lengths and angles) that are in good agreement with experimental data.

Furthermore, DFT has been employed to compute vibrational frequencies, which are then compared with experimental FT-IR and FT-Raman spectra. The calculated and experimental values have shown good correlation, supporting the assignments of fundamental vibrational modes. The effect of intermolecular interactions on the molecular structure and vibrational frequencies has also been investigated by studying the dimer structures of these acetic acid derivatives.

Hartree-Fock (HF) Level Calculations

Hartree-Fock (HF) calculations have also been applied to benzofuran-3-yl acetic acid derivatives, often in conjunction with DFT to provide a comparative analysis. For 2DBAA, calculations at the HF/6-311++G(d,p) level have been conducted to determine the optimized geometry and vibrational frequencies. While both DFT and HF methods provide valuable insights, DFT is often found to be in better agreement with experimental results for these types of molecules.

Electronic Structure Analysis

The analysis of the electronic structure provides crucial information about the reactivity and kinetic stability of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of the frontier molecular orbitals. The energy gap between the HOMO and LUMO is an important parameter for determining molecular reactivity. A smaller energy gap implies higher reactivity. For related benzofuran derivatives, the HOMO-LUMO energy gap has been calculated to understand the charge transfer interactions occurring within the molecule. For instance, in a study of 2-(5-methyl-1-benzofuran-3-yl)acetic acid, the HOMO-LUMO analysis was performed to evaluate its reactive properties.

Table 1: Frontier Molecular Orbital Energies for a Representative Benzofuran-3-yl Acetic Acid Derivative

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| Energy Gap (ΔE) | Value |

Note: Specific energy values for this compound are not available and would require dedicated computational studies.

Prediction of Non-Linear Optical (NLO) Properties

Benzofuran derivatives have attracted interest for their potential applications in non-linear optics. Computational methods can predict the NLO properties of a molecule, such as the first-order hyperpolarizability (β₀). A high value of β₀ indicates a strong NLO response. For 2-(5-methyl-1-benzofuran-3-yl)acetic acid, the first-order hyperpolarizability has been calculated to evaluate its NLO properties. The presence of donor-acceptor groups connected by a π-conjugated system in benzofuran derivatives is a key factor for their NLO activity.

Table 2: Calculated Non-Linear Optical Properties for a Representative Benzofuran-3-yl Acetic Acid Derivative

| Property | Calculated Value |

| Dipole Moment (μ) | Value (Debye) |

| Mean Polarizability (α) | Value (esu) |

| First-Order Hyperpolarizability (β₀) | Value (esu) |

Note: Specific NLO property values for this compound are not available and would require dedicated computational studies.

Solvatochromic Behavior and Dipole Moment Investigations

Solvatochromism refers to the change in the color of a chemical substance, or more accurately, a shift in its absorption or emission spectra, in response to a change in the polarity of the solvent. This phenomenon is indicative of alterations in the electronic distribution of a molecule in its ground and excited states, influenced by interactions with surrounding solvent molecules.

Studies on related benzofuran derivatives have demonstrated that the absorption and fluorescence maxima are sensitive to the polarity of the solvent. researchgate.net Typically, a red shift (bathochromic shift) in the Stokes shift is observed with increasing solvent polarity, which suggests a π→π* electronic transition. researchgate.net This indicates that the excited state is more polar than the ground state, leading to stronger interactions with polar solvent molecules and a lowering of the excited state energy.

The dipole moment, a measure of the separation of positive and negative charges in a molecule, is a key parameter in these studies. The ground state dipole moment (µg) can be estimated using computational methods like ab initio calculations with software such as Gaussian 09W, as well as through solvatochromic methods. researchgate.net The excited state dipole moment (µe) can then be determined using solvatochromic correlations, including the Lippert’s, Bakhshiev’s, and Kawski-Chamma-Viallet’s equations. researchgate.net

For analogous benzofuran derivatives, it has been consistently found that the excited state dipole moments are greater than the ground state dipole moments (µe > µg). researchgate.net This observation confirms that upon electronic excitation, these molecules become significantly more polar. Such intramolecular charge transfer (ICT) characteristics are also supported by analyses of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, which can be computed using density functional theory (DFT). researchgate.net

Table 1: Investigated Benzofuran-3-yl Acetic Acid Derivatives and Key Findings

| Compound Name | Key Findings |

| (6-methyl-benzofuran-3-yl)-acetic acid hydrazide | Exhibits a red shift in Stokes shift with increasing solvent polarity, indicating a π→π* transition. The excited state dipole moment is higher than the ground state. researchgate.net |

| (6-methoxy-benzofuran-3-yl)-acetic acid hydrazide | Shows similar solvatochromic behavior to the 6-methyl derivative, with the excited state being more polar than the ground state. researchgate.net |

Biological Activity and Molecular Mechanistic Investigations of Benzofuran 3 Yl Acetic Acids

Exploration of Biological Activities Associated with Benzofuran-3-yl Acetic Acid Scaffolds

The benzofuran (B130515) nucleus is a prominent scaffold in a multitude of natural and synthetic compounds, demonstrating a wide array of biological activities. medcraveonline.comrsc.org Derivatives of this heterocyclic system have been investigated for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant agents. nih.govresearchgate.netrsc.org The therapeutic relevance of the benzofuran core is underscored by its presence in several clinically approved drugs. mdpi.com

Within this broad class, compounds built upon the benzofuran-3-yl acetic acid scaffold have emerged as a focal point for specific therapeutic applications. Research has identified this particular chemical framework as a promising starting point for the development of novel enzyme inhibitors and receptor agonists. A notable area of investigation involves the development of inhibitors for bacterial virulence factors. Specifically, a fragment-based drug discovery approach identified 2-(6-bromobenzofuran-3-yl)acetic acid, a close structural analog of 2-(6-ethyl-1-benzofuran-3-yl)acetic acid, as a hit compound for inhibiting the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli. nih.govnih.gov This discovery highlights the potential of this scaffold in developing anti-virulence agents. nih.gov Furthermore, related dihydro-benzofuran-3-yl acetic acid derivatives have been optimized as agonists for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), for the potential treatment of type 2 diabetes. nih.gov

Cellular Mechanisms of Action

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial physiological process, and its induction in cancer cells is a primary goal of many chemotherapeutic agents. nih.govfrontiersin.org A growing body of evidence suggests that various benzofuran derivatives possess potent anticancer activity by triggering apoptotic pathways in tumor cells. manipal.edutandfonline.comuludag.edu.tr

The mechanisms by which benzofuran compounds induce apoptosis are multifaceted and can involve both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. One of the key mechanisms involves the disruption of microtubule dynamics. nih.govmdpi.com Certain 2-aroylbenzo[b]furan derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.com

Another important pathway involves the modulation of key apoptotic regulatory proteins. For example, some benzofuran-isatin conjugates have been found to downregulate the anti-apoptotic protein Bcl-2 and increase the level of cleaved poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. tandfonline.com Furthermore, the synthetic benzofuran lignan (B3055560) derivative, Benfur, has been shown to induce apoptosis in a p53-dependent manner, leading to G2/M cell cycle arrest. manipal.edu

The generation of reactive oxygen species (ROS) is another mechanism by which benzofuran derivatives can induce apoptosis. Moracin N, a novel benzofuran derivative, has been shown to trigger apoptosis and autophagy in lung cancer cells through the accumulation of ROS, which in turn leads to mitochondrial dysfunction. frontiersin.org

The following table summarizes the key findings on the apoptotic mechanisms of various benzofuran derivatives.

| Compound/Derivative Class | Cancer Cell Line(s) | Apoptotic Mechanism | Key Molecular Events |

| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan | HL-60, U937 | Intrinsic Pathway | Activation of caspase-3, -8, and -9; Cytochrome c release. nih.gov |

| Benzofuran-substituted chalcones | MCF-7, MDA-MB-231, A549, H1299 | Extrinsic Pathway | Induction of apoptosis via the extrinsic pathway. uludag.edu.tr |

| Moracin N | Lung Cancer Cells | ROS-mediated Apoptosis and Autophagy | ROS generation, mitochondrial dysfunction, inhibition of AKT/mTOR pathway. frontiersin.org |

| Benzofuran-isatin conjugates | SW-620, HT-29 | Mitochondrial Pathway | Inhibition of Bcl-2, increased cleaved PARP. tandfonline.com |

| Benfur (Benzofuran lignan derivative) | Jurkat T-cells | p53-dependent Pathway | G2/M cell cycle arrest, p53 nuclear translocation. manipal.edu |

Reactive Oxygen Species (ROS) Generation and Modulation of Oxidative Stress Pathways

Benzofuran derivatives have been shown to modulate cellular redox environments, a critical factor in various physiological and pathological processes. Studies on novel benzofuran compounds demonstrate their capacity to induce the generation of Reactive Oxygen Species (ROS), leading to apoptosis in cancer cells. For instance, a novel benzofuran derivative, ACDB, was found to trigger apoptosis in human chondrosarcoma cells through the release of ROS, which subsequently led to mitochondrial dysfunction. nih.gov Similarly, Moracin N, another benzofuran derivative, has been shown to induce both apoptosis and autophagy in lung cancer cells via ROS accumulation. frontiersin.org

Conversely, other benzofuran derivatives exhibit significant antioxidant and ROS scavenging properties. In studies on neuroprotection, certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives demonstrated considerable efficacy in protecting neuronal cells from excitotoxic damage by attenuating NMDA-induced ROS generation. researchgate.net One derivative, compound 1j (with a hydroxyl group at the R3 position), was particularly effective at scavenging radicals and inhibiting lipid peroxidation in rat brain homogenates. researchgate.net This dual capacity of the benzofuran scaffold—to either generate or scavenge ROS depending on the specific structural modifications and cellular context—highlights its importance in modulating oxidative stress pathways.

Involvement in Mitochondrial Dysfunction

The modulation of ROS by benzofuran derivatives is intrinsically linked to their effects on mitochondrial function. The mitochondrion is a key organelle in apoptosis, and its disruption is a common pathway through which these compounds exert their biological effects. Research has demonstrated that the novel antitumor agent ACDB induces apoptosis in human chondrosarcoma cells specifically by causing mitochondrial dysfunction. nih.govnih.gov This process is characterized by the release of cytochrome C from dysfunctional mitochondria, which in turn activates the caspase-3 cascade, a central executioner of apoptosis. nih.gov

Further evidence shows that the benzofuran derivative Moracin N also dysregulates mitochondrial function, leading to mitochondrial apoptosis in non-small-cell lung carcinoma cells. frontiersin.org This involves a decrease in the mitochondrial localization of cytochrome c as it is released into the cytoplasm. frontiersin.org In a different context, some 2-phenylbenzofuran (B156813) derivatives have been found to alleviate mitochondrial damage associated with β-amyloid aggregation, suggesting a neuroprotective role. researchgate.net These findings underscore the critical role of mitochondria as a target for benzofuran derivatives, leading to outcomes that range from cancer cell death to neuroprotection.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

The biological activity of benzofuran-3-yl acetic acids and related derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different parts of the molecule contribute to its efficacy and selectivity, providing a roadmap for the design of more potent and specific therapeutic agents. nih.gov The core benzofuran ring, the acetic acid side chain at position 3, and various substituents on the benzene (B151609) ring all play a role in defining the compound's pharmacological profile. mdpi.com

Impact of Substituent Modifications on Biological Efficacy and Selectivity

Modifications to the benzofuran scaffold have profound effects on biological activity. The nature, position, and size of substituents can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. nih.govmdpi.com

For example, in a series of 3-substituted-benzofuran-2-carboxylic esters designed as inhibitors of ischemic cell death, the introduction of a sulfur atom into the substituent at the 3-position markedly improved inhibitory potency. nih.gov In another study on 2-aroyl benzofuran derivatives, the presence of a methoxy (B1213986) group at the C-6 position and a methyl group at the C-3 position of the benzofuran ring was found to be essential for potent antiproliferative activity. This is particularly relevant to this compound, which possesses an alkyl group at the C-6 position.

The table below summarizes key SAR findings for various benzofuran derivatives, illustrating the impact of different substituents on their biological effects.

| Compound Series | Key Substituent Modification | Position | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Benzofuran-2-carboxylic esters | Introduction of a sulfur atom | C-3 | Markedly improved ischemic cell death inhibitory potency | nih.gov |

| Benzofuran-based PI3K/VEGFR2 inhibitors | Hybridization with piperidine | - | Increased anticancer activity compared to piperazine (B1678402) hybrid | nih.gov |

| Benzofuran-2-carboxamides | -CH3 group | R2 position of phenylamide | Potent neuroprotective action against excitotoxicity | researchgate.net |

| Benzofuran-2-carboxamides | -OH group | R3 position of phenylamide | Marked anti-excitotoxic effects and ROS scavenging | researchgate.net |

| Benzofuran derivatives | Electron-withdrawing groups (e.g., nitrile) | C-5 | Moderate osteoblastogenic activity | researchgate.net |

Stereochemical Influences on Biological Activity

Stereochemistry is a critical determinant of biological activity for many chiral compounds, and benzofuran derivatives are no exception. The three-dimensional arrangement of atoms can dictate how a molecule fits into a binding site on a target protein, with different enantiomers or diastereoisomers often exhibiting vastly different potencies.

While specific stereochemical studies on this compound are not widely documented, research on related chiral compounds establishes the importance of this principle. For instance, in a study of the nature-inspired compound 3-Br-acivicin and its derivatives, only isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity. This suggests that a stereoselective uptake mechanism or a specific binding orientation with the target enzyme is responsible for the observed biological effect.

Molecular Modeling and Docking Studies in Ligand-Target Binding

To visualize and understand how benzofuran derivatives interact with their biological targets at a molecular level, computational methods such as molecular modeling and docking are employed. africanjournalofbiomedicalresearch.com These in silico techniques predict the preferred binding orientation of a ligand within the active site of a protein and estimate the strength of the interaction. africanjournalofbiomedicalresearch.comnih.gov

Docking studies have been successfully used to elucidate the binding modes of various benzofuran derivatives. For example, the binding affinity of newly synthesized benzofuran hybrids as dual inhibitors of PI3K and VEGFR-2 was studied computationally, providing insights into their inhibitory mechanism. nih.gov Similarly, in silico studies were performed to clarify the binding modes of novel benzofuran-azacyclic hybrids with the enzymes AChE and BACE-1, which are relevant to Alzheimer's disease. nih.gov These computational approaches are invaluable for rational drug design and for interpreting SAR data. researchgate.net

Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The binding of a ligand to a protein is governed by a combination of non-covalent interactions. Molecular docking simulations provide detailed analysis of these interactions, including hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces. atmiyauni.ac.in

Studies on benzofuran derivatives binding to various protein targets have identified several key interactions:

Hydrogen Bonding: The carboxylic acid moiety of benzofuran-3-yl acetic acids is a prime candidate for forming hydrogen bonds with polar amino acid residues (like Arginine, Serine, or Aspartic acid) in a protein's active site.

Hydrophobic Interactions: The aromatic benzofuran ring system frequently engages in hydrophobic and π-alkyl interactions with nonpolar residues such as Leucine, Valine, and Alanine. atmiyauni.ac.in

π-π Stacking: The planar benzofuran ring can stack with the aromatic rings of amino acids like Tyrosine, Phenylalanine, and Tryptophan, contributing to binding affinity. atmiyauni.ac.in

For example, docking studies of benzofuran-thiazole hybrids into the active site of the 1HOV protein revealed π–π T-shaped interactions with Alanine and Tyrosine residues and π-alkyl interactions with Leucine and Arginine residues. atmiyauni.ac.in In another study, the binding of 4-nitrophenyl-functionalized benzofurans to bovine serum albumin (BSA) was investigated, showing how different derivatives could be housed either in the interior of the protein structure or bind to its surface, governed by the specific ligand-protein interactions. nih.gov

The table below details the types of interactions observed in docking studies of various benzofuran derivatives with their respective protein targets.

| Compound/Derivative Class | Protein Target | Observed Interactions | Reference |

|---|---|---|---|

| Benzofuran-thiazole hybrids | 1HOV protein | Conventional hydrogen bonds, π–π T-shaped interactions, π-alkyl interactions | atmiyauni.ac.in |

| 4-Nitrophenyl-functionalized benzofurans | Bovine Serum Albumin (BSA) | Binding to both interior and surface sites, altering protein secondary structure | nih.gov |

| Benzofuran-oxadiazole hybrids | Antifungal proteins | Hydrogen bonding and hydrophobic interactions | researchgate.net |

| Benzofuran-azacyclic hybrids | AChE / BACE-1 | Effective occupation of substrate channel and catalytic cleft | nih.gov |

No Publicly Available Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific research findings regarding the biological activity, computational prediction of binding affinity, or pharmacophore modeling of the compound This compound are publicly available.

The benzofuran-3-yl acetic acid scaffold is a known framework in medicinal chemistry, with various derivatives being investigated for a range of biological activities. These investigations often involve computational methods to predict how the molecules might interact with biological targets and to screen virtual libraries for potential drug candidates. However, the specific derivative, this compound, does not appear in published studies detailing its properties or its application in the computational studies outlined in the requested article structure.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables for the following sections as they pertain solely to this compound:

Pharmacophore Modeling and Virtual Screening Applications

Without dedicated research on this specific molecule, any discussion on these topics would be speculative and would not meet the required standards of scientific accuracy and adherence to detailed research findings.

Future Research Directions and Potential Academic Applications

Advancements in Stereoselective Synthetic Methodologies for Complex Benzofuran (B130515) Acetic Acid Analogues

The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Future synthetic research will likely focus on developing stereoselective methods to produce complex analogues of 2-(6-Ethyl-1-benzofuran-3-yl)acetic acid with precise control over their stereochemistry. Chirality can be crucial for the inhibitory activity of certain sirtuin inhibitors, highlighting the importance of stereoisomerism. mdpi.com

Advanced strategies could include:

Catalytic Asymmetric Synthesis : Employing chiral catalysts, such as chiral phosphoric acids, to guide the formation of specific enantiomers or diastereomers during the construction of the benzofuran ring or the modification of its side chains. researchgate.net

Microwave-Assisted Routes : Utilizing microwave irradiation to accelerate reactions, reduce synthesis time, and improve yields, which is particularly useful for preparing optically active derivatives from N-protected α-amino acids without causing racemization. organic-chemistry.org

Domino and Cascade Reactions : Designing multi-step, one-pot reactions, such as palladium-catalyzed domino cyclization/coupling processes, to efficiently construct complex polycyclic systems incorporating the benzofuran acetic acid core. researchgate.netresearchgate.net

These advanced methods will enable the synthesis of libraries of structurally complex and stereochemically pure benzofuran analogues, which are essential for systematically exploring structure-activity relationships (SAR).

In-depth Mechanistic Elucidation of Biological Actions at a Sub-molecular Level

Understanding how a molecule interacts with its biological target is fundamental to drug discovery. For benzofuran acetic acid scaffolds, future work will move beyond identifying biological activity to elucidating the precise mechanisms of action at a sub-molecular and even quantum level.

Key research areas will include:

High-Resolution Structural Biology : Using techniques like X-ray crystallography to determine the three-dimensional structure of benzofuran derivatives bound to their target proteins. This provides a static snapshot of the crucial interactions.

Molecular Dynamics (MD) Simulations : Performing large-scale computer simulations to model the dynamic behavior of the ligand-protein complex over time. MD simulations can reveal the stability of binding interactions and conformational changes that are critical for biological function. nih.govproquest.com

Spectroscopic Analysis : Employing advanced spectroscopic techniques (e.g., NMR) to study the interactions in solution, complementing the solid-state data from crystallography.

These studies will aim to precisely map the key interactions, such as hydrogen bonds, π–π stacking, and hydrophobic interactions, between benzofuran derivatives and amino acid residues within the active sites of target enzymes or receptors. acs.orgnih.gov Such detailed understanding is critical for rational drug design.

Exploration of Novel Biological Targets for Benzofuran-3-yl Acetic Acid Scaffolds beyond Current Scope

The benzofuran nucleus is a versatile scaffold found in compounds with a vast range of therapeutic effects, including anticancer, antimicrobial, anti-inflammatory, and anti-Alzheimer's activities. rsc.orgnih.govnih.gov This suggests that derivatives like this compound could be effective against a wide variety of biological targets.

Future research will involve screening this scaffold against new and emerging therapeutic targets. High-throughput screening campaigns could test libraries of benzofuran acetic acid derivatives against panels of enzymes and receptors implicated in various diseases.

| Target Class | Therapeutic Area | Rationale for Exploration | Relevant Research Findings |

|---|---|---|---|

| Sirtuins (SIRT1-3) | Cancer, Aging, Metabolic Disease | Benzofuran derivatives have already shown selective inhibitory activity against SIRT2. mdpi.com | Provides a basis for developing isoform-selective inhibitors for specific therapeutic applications. mdpi.com |

| G-Protein Coupled Receptors (GPCRs) | Diabetes, Inflammation, Neuroscience | Related dihydrobenzofuran acetic acids are agonists for GPR40, a target for type 2 diabetes. nih.gov | The scaffold is amenable to modification for targeting other GPCRs involved in various signaling pathways. |

| Kinases (e.g., PI3K, VEGFR2) | Oncology | Benzofuran hybrids have been designed as dual inhibitors of key cancer-related kinases. nih.govresearchgate.net | The scaffold can be used to develop inhibitors that target multiple nodes in cancer signaling pathways. nih.gov |

| Bacterial Enzymes (e.g., DNA Gyrase) | Infectious Disease | The benzofuran structure is a promising pharmacophore for developing new antimicrobial agents to combat resistance. nih.govrsc.org | Derivatives have shown potent activity against validated bacterial targets like DNA gyrase. nih.gov |

| Cholinesterases (AChE, BChE) | Neurodegenerative Disease | Benzofuran hybrids have been designed and shown to inhibit enzymes relevant to Alzheimer's disease. acs.orgresearchgate.net | The core structure can be elaborated to interact with key amino acids in the enzyme active sites. acs.org |

Computational Design and Optimization of Novel Benzofuran Acetic Acid Derivatives for Enhanced Specificity

Computer-aided drug design (CADD) is an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. nih.gov Future research on this compound will heavily rely on in silico methods to design novel derivatives with improved potency and selectivity.

The computational workflow typically involves:

Pharmacophore Modeling : Identifying the key structural features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity based on known active molecules. proquest.com

Molecular Docking : Virtually screening large libraries of designed benzofuran derivatives by "docking" them into the three-dimensional structure of a biological target to predict their binding affinity and orientation. researchgate.netjazindia.com

ADME/Toxicity Prediction : Using computational models to predict the Absorption, Distribution, Metabolism, Excretion (ADME), and potential toxicity of the designed compounds, helping to prioritize candidates with favorable drug-like properties. proquest.comnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) : Applying high-level calculations to investigate the electronic properties and binding modes of the most promising candidates with greater accuracy. nih.gov

This iterative cycle of computational design, followed by chemical synthesis and biological testing, allows for the rapid optimization of lead compounds, saving considerable time and resources. nih.govproquest.com

Integration of Benzofuran Acetic Acids into Advanced Chemical Biology Probes and Tools

Beyond therapeutic applications, molecules like this compound can be developed into sophisticated tools for basic biological research. The inherent properties of the benzofuran ring system, such as fluorescence, make it an attractive core for creating chemical probes. nih.gov

Future applications in this area include:

Fluorescent Probes : Modifying the benzofuran scaffold with specific reactive groups or recognition motifs to create probes that can detect and visualize specific ions, small molecules (like hydrogen polysulfide), or enzymatic activities within living cells. nih.govresearchgate.net The fluorescence properties can be tuned by adding electron-donating or electron-withdrawing groups to the core structure. nih.gov

Bioimaging Agents : Conjugating benzofuran derivatives to proteins or other biomolecules to serve as fluorescent markers for medical imaging. nih.gov The design of such probes often involves mechanisms like Photoinduced Electron Transfer (PeT) to switch fluorescence on or off in response to a biological event. nih.gov

Affinity-Based Probes : Attaching a reactive group or a photo-crosslinker to a potent benzofuran derivative to covalently label its biological target. This is a powerful method for target identification and validation.

These chemical biology tools will be invaluable for dissecting complex biological pathways and understanding the roles of specific proteins in health and disease.

Bio-inspired Synthesis of Natural Product Analogues with Benzofuran Acetic Acid Cores

Nature is a rich source of complex molecules with potent biological activities, and many of these natural products contain a benzofuran core. rsc.orgresearchgate.net Future research will likely involve "bio-inspired" or "biomimetic" synthesis, where laboratory synthesis mimics the proposed biosynthetic pathways of natural products. rsc.org

This approach can be applied to create novel analogues that combine the structural features of a natural product with the this compound scaffold. For instance, strategies used in the total synthesis of benzofuran-containing natural products like ailanthoidol (B1236983) or moracin M could be adapted. researchgate.netrsc.org This could involve key reactions such as Sonogashira couplings, iodine-induced cyclizations, or unique rearrangement cascades to build molecular complexity. rsc.orgresearchgate.net By merging the synthetic accessibility of the benzofuran acetic acid core with the structural motifs of bioactive natural products, researchers can explore new chemical space and potentially discover compounds with novel or enhanced therapeutic properties. nih.govrsc.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-(6-Ethyl-1-benzofuran-3-yl)acetic acid?

- Methodology : A typical synthesis involves hydrolysis of ethyl ester precursors under basic conditions. For example, ethyl 2-(5-substituted-benzofuran-2-yl)acetate derivatives are refluxed with potassium hydroxide in a methanol/water mixture (1:1 v/v) for 5–6 hours. After cooling, the aqueous layer is acidified (pH ≈1) with HCl, extracted with chloroform, and purified via column chromatography (ethyl acetate as eluent) . Yield optimization requires careful control of reaction time and temperature.

- Characterization : Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity.

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Properties :

- Melting Point : Analogous benzofuran-acetic acid derivatives (e.g., 6-hydroxy or 6-methoxy variants) exhibit melting points between 123–140°C, suggesting moderate thermal stability .

- Solubility : Low solubility in water (e.g., ~1.9 g/L for 6-hydroxy derivatives at 25°C) necessitates polar aprotic solvents (e.g., DMSO, ethyl acetate) for in vitro studies .

- Hydrogen Bonding : Carboxylic acid groups enable intermolecular O–H···O hydrogen bonding, influencing crystallization behavior and solid-state packing .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure and intermolecular interactions of this compound derivatives?

- Methodology :

- Data Collection : Single crystals are grown via slow evaporation of benzene or acetone solutions. Diffraction data are collected using a Bruker SMART APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 173 K to minimize thermal motion .

- Structure Refinement : The SHELX suite (SHELXL for refinement, SHELXS/SHELXD for structure solution) is employed. Planarity of the benzofuran core (mean deviation <0.03 Å) and hydrogen-bonded dimer formation (O–H···O, ~2.7 Å) are key observations .

Q. How should researchers address contradictions in spectroscopic or crystallographic data for benzofuran-acetic acid derivatives?

- Strategies :

- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., density functional theory, DFT) to confirm substituent effects on chemical shifts .

- Crystallographic Redundancy : Collect multiple datasets (e.g., varying temperatures or solvents) to assess reproducibility of hydrogen-bonding patterns or conformational flexibility .

- Data Reconciliation : For discrepancies in melting points or solubility, verify purity via HPLC and differential scanning calorimetry (DSC). For example, impurities from incomplete ester hydrolysis may alter observed melting ranges .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients (10–50% ethyl acetate) to separate unreacted esters or by-products. Thin-layer chromatography (TLC, Rf ~0.45–0.65 in ethyl acetate) aids in monitoring fractions .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals, as demonstrated for methylsulfanyl-substituted analogs .

Q. How do substituents (e.g., ethyl, hydroxy, methoxy) on the benzofuran ring influence bioactivity or reactivity?

- Structure-Activity Relationships (SAR) :

- Electron-Withdrawing Groups (e.g., –NO₂, –SO₂CH₃): Enhance acidity of the acetic acid moiety, potentially increasing interactions with biological targets .

- Hydrophobic Substituents (e.g., –CH₂CH₃, cyclohexyl): Improve membrane permeability, as observed in antimicrobial studies of benzofuran derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.